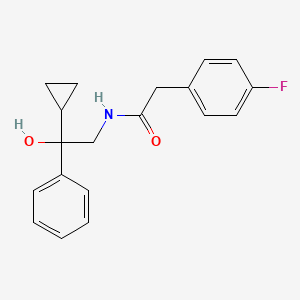

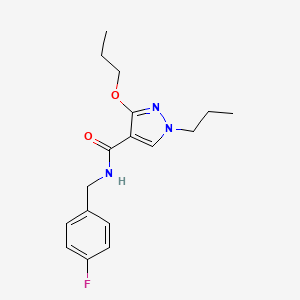

N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOX is a white crystalline solid that is soluble in organic solvents and is synthesized using a multi-step process.

Applications De Recherche Scientifique

Catalytic Applications

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has shown to be an effective ligand in the copper-catalyzed coupling reaction of (hetero)aryl halides with 1-alkynes. Utilizing only 3 mol % of CuCl and DMPPO, this method facilitates the synthesis of internal alkynes under mild conditions, showcasing the compound's role in promoting efficient catalytic processes in organic chemistry (Chen et al., 2023).

Reactivity and Binding Properties

The reactivity of oxalamide-based carbene, which is structurally similar to N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, has been explored through various reactions, including cyclopropanation and complexation with metals such as Rhodium. These studies highlight the compound's potential in synthetic chemistry, particularly in the formation of stable and unique molecular structures (Braun et al., 2012).

Antiproliferative Effects and DNA Binding

Research on dinuclear gold(III) oxo complexes with bipyridyl ligands, including derivatives of N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, has demonstrated moderate cytotoxic properties against human ovarian carcinoma cell lines. This suggests the compound's relevance in the development of new anticancer agents and its potential for further pharmacological studies due to its peculiar reactivity toward model proteins and DNA (Casini et al., 2006).

Synthesis and Chemical Stability

The synthesis and investigation of thermosetting poly(phenylene ether) containing allyl groups derived from 2,6-dimethylphenol, closely related to N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, have revealed high thermal and chemical stability. These materials exhibit promising properties for advanced applications in materials science, including high-temperature resistance and low dielectric constants (Fukuhara et al., 2004).

Luminescence Sensing

Innovative dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which share structural motifs with N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide, have been developed to function as selective fluorescence sensors for benzaldehyde derivatives. This application underscores the compound's utility in analytical chemistry, particularly in the detection and sensing of specific chemicals (Shi et al., 2015).

Propriétés

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12-7-4-5-10-15(12)11-19-17(21)18(22)20-16-13(2)8-6-9-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPNQVRBNDUPAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,6-dimethylphenyl)-N2-(2-methylbenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2923627.png)

![Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2923628.png)

![N-(benzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2923629.png)

![6-[5-(2,3,4-Trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2923630.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2923631.png)

![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2923632.png)

![2-(2-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923633.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2923635.png)

![2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)

![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)